2-Chloro-6-(oxiran-2-yl)pyridine
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Overview
Description
2-Chloro-6-(oxiran-2-yl)pyridine is a chemical compound with the molecular formula C7H6ClNO. It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 2-position and an oxirane (epoxide) ring at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(oxiran-2-yl)pyridine typically involves the reaction of 2-chloropyridine with an epoxide precursor under specific conditions. One common method is the reaction of 2-chloropyridine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(oxiran-2-yl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Epoxide ring-opening: The oxirane ring can be opened by nucleophiles, leading to the formation of different functionalized pyridine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under mild to moderate conditions.
Epoxide ring-opening: Acidic or basic conditions can be employed, with common reagents including hydrochloric acid, sodium hydroxide, or amines.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridines with various functional groups depending on the nucleophile used.
Epoxide ring-opening: Products include diols, amino alcohols, or other functionalized pyridines.
Scientific Research Applications
2-Chloro-6-(oxiran-2-yl)pyridine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions involving epoxides and pyridines.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(oxiran-2-yl)pyridine involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its potential use in enzyme inhibition and as a tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(hydroxymethyl)pyridine: Similar structure but with a hydroxymethyl group instead of an oxirane ring.
2-Chloro-6-(methoxymethyl)pyridine: Similar structure but with a methoxymethyl group instead of an oxirane ring.
Uniqueness
2-Chloro-6-(oxiran-2-yl)pyridine is unique due to the presence of both a chlorine atom and an oxirane ring on the pyridine ring.
Properties
IUPAC Name |
2-chloro-6-(oxiran-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7-3-1-2-5(9-7)6-4-10-6/h1-3,6H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSOPDUOZOVCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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